molecular formula C18H12O7 B096273 Tartaric anhydride dibenzoate CAS No. 17637-11-5

Tartaric anhydride dibenzoate

Cat. No.: B096273
CAS No.: 17637-11-5
M. Wt: 340.3 g/mol
InChI Key: OXIKRMSPXYQFOT-UHFFFAOYSA-N
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Description

Tartaric anhydride dibenzoate is a chemical compound with the molecular formula C18H14O8. It is derived from tartaric acid, a naturally occurring organic acid found in various plants, particularly grapes. This compound is known for its role in chiral resolution processes and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tartaric anhydride dibenzoate typically involves the reaction of tartaric acid with benzoyl chloride in the presence of a catalyst such as copper sulfate and a solvent like toluene. The reaction proceeds through the formation of an intermediate, dibenzoyl tartaric anhydride, which is then hydrolyzed to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to reflux and maintained for several hours to complete the reaction .

Chemical Reactions Analysis

Types of Reactions: Tartaric anhydride dibenzoate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to form dibenzoyl tartaric acid.

    Substitution Reactions: It can participate in substitution reactions where the benzoyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tartaric anhydride dibenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tartaric anhydride dibenzoate involves its ability to form chiral complexes with various substrates. This property is utilized in chiral resolution processes, where the compound interacts with racemic mixtures to form diastereomeric complexes that can be separated based on their different physical properties. The molecular targets and pathways involved include the formation of hydrogen bonds and coordination bonds with the substrates .

Comparison with Similar Compounds

Uniqueness: Tartaric anhydride dibenzoate is unique due to its specific structure, which allows it to form stable chiral complexes. This property makes it particularly valuable in the field of chiral resolution and asymmetric catalysis, where precise control over stereochemistry is essential .

Properties

IUPAC Name

(4-benzoyloxy-2,5-dioxooxolan-3-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIKRMSPXYQFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938790
Record name 2,5-Dioxooxolane-3,4-diyl dibenzoate
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Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17637-11-5
Record name 3,4-Bis(benzoyloxy)dihydro-2,5-furandione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tartaric anhydride dibenzoate
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Record name 2,5-Dioxooxolane-3,4-diyl dibenzoate
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Record name Tartaric anhydride dibenzoate
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